molecular formula C19H30N2O3 B5620937 [1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-(3-methyl-2-buten-1-yl)-3-piperidinyl]methanol

[1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-(3-methyl-2-buten-1-yl)-3-piperidinyl]methanol

Cat. No. B5620937
M. Wt: 334.5 g/mol
InChI Key: BODQSGQWFUIGNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar complex molecules often involves multiple steps, including condensation reactions, and is characterized by spectroscopic techniques and X-ray crystallography. For instance, compounds with structural similarities have been synthesized through reactions involving specific sulfonyl chlorides and bases in solvents like methylene dichloride, with their structures confirmed by X-ray diffraction studies (S. Naveen et al., 2015).

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed through X-ray crystallography, revealing details such as the crystallization in monoclinic crystal systems and the conformation of the piperidine rings. These studies provide insights into the geometrical arrangements and conformations critical to understanding the chemical behavior of the compound (S. Naveen et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving similar compounds include catalytic oxidative cyclization and reactions with primary amines, leading to various products and intermediates. These reactions are critical for functionalizing the compound or for further chemical transformations (M. Dönges et al., 2014).

Physical Properties Analysis

The physical properties, such as crystal structure, can be determined through X-ray crystallography, providing valuable information on the compound's stability and physical form. This information is crucial for material science applications and for understanding the compound's behavior under various conditions (C. S. Karthik et al., 2021).

Chemical Properties Analysis

Chemical properties, including reactivity and stability, can be inferred from synthesis reactions and structural analysis. Studies on similar compounds show the importance of inter- and intramolecular interactions, which play a significant role in determining the chemical properties and reactivity of the molecule (S. Naveen et al., 2015).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the specific biological target it interacts with. Without more information, it’s impossible to predict the mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, if the compound is volatile, it might pose an inhalation hazard. If it’s reactive, it could pose a risk of fire or explosion .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if the compound has medicinal properties, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(hydroxymethyl)-3-(3-methylbut-2-enyl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3/c1-14(2)8-10-19(13-22)9-5-11-21(12-19)18(23)7-6-17-15(3)20-24-16(17)4/h8,22H,5-7,9-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODQSGQWFUIGNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CCCC(C2)(CC=C(C)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-[3-(3,5-Dimethyl-4-isoxazolyl)propanoyl]-3-(3-methyl-2-buten-1-yl)-3-piperidinyl]methanol

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